4-Oxo Etodolac

概要

説明

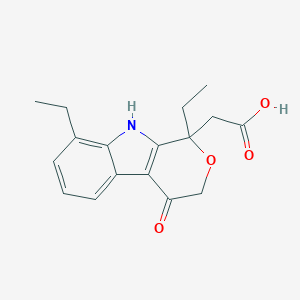

4-Oxo Etodolac is a metabolite of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis . The compound is characterized by its molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol . As a metabolite, this compound retains some of the pharmacological properties of its parent compound, Etodolac, but also exhibits unique characteristics that make it a subject of scientific interest.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo Etodolac typically involves the oxidation of Etodolac. One common method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the oxo group at the 4-position of the Etodolac molecule . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained between 0°C and 25°C to ensure the selective oxidation of the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The crude product is typically purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

化学反応の分析

Types of Reactions: 4-Oxo Etodolac undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.

Substitution: The oxo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products: The major products formed from these reactions include hydroxylated derivatives, substituted analogs, and further oxidized compounds .

科学的研究の応用

Anti-Cancer Properties

Recent studies have demonstrated that derivatives of etodolac, including 4-Oxo Etodolac, exhibit significant anti-cancer properties. The following key findings illustrate its potential:

- Cytotoxic Effects : Research indicates that this compound and its derivatives have shown higher cytotoxicity against various cancer cell lines compared to etodolac itself. For instance, derivatives like SGK-205 and SGK-216 have been tested on K562 leukemia cells, revealing a dose-dependent increase in apoptotic activity and decreased cell viability at concentrations as low as 10 μM .

- Mechanism of Action : The anti-cancer effects are attributed to the inhibition of cyclooxygenase-2 (COX-2) and human epidermal growth factor receptor 2 (HER2), both of which are critical in cancer progression. Studies have shown that these derivatives significantly downregulate COX-2 expression, leading to enhanced apoptotic responses in cancer cells .

Pain Management Applications

While primarily recognized for its anti-inflammatory properties, this compound also exhibits potential in pain management:

- Inhibition of Pain Pathways : Research has indicated that etodolac can modulate pain pathways by affecting the conduction of action potentials in nerve fibers. In studies involving rat models, etodolac demonstrated a capacity to reduce peak amplitudes of compound action potentials (CAPs), suggesting its role in pain modulation .

- Comparative Efficacy : When compared to other analgesics, etodolac exhibited moderate efficacy in suppressing CAPs, indicating its potential as an adjuvant in pain management strategies .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties:

- Protection Against Neurodegeneration : Some studies have explored the ability of etodolac derivatives to protect neuronal cells from oxidative stress-induced damage. The mechanisms involve the modulation of apoptotic pathways and reduction of inflammation within neural tissues .

Data Table: Summary of Findings on this compound

Case Study 1: Anti-Cancer Efficacy

A study evaluated the cytotoxic effects of SGK-205 and SGK-216 on K562 leukemia cells. Results showed a significant reduction in cell viability at concentrations above 10 μM, with enhanced apoptotic activity confirmed through Annexin V-PI staining techniques .

Case Study 2: Pain Modulation

In a controlled experiment involving rat models, etodolac was administered to assess its effects on CAPs. The results indicated a notable reduction in CAP peak amplitudes at concentrations around 1 mM, suggesting its utility in managing neuropathic pain .

作用機序

The mechanism of action of 4-Oxo Etodolac is similar to that of its parent compound, Etodolac. It exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in mediating inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

類似化合物との比較

Etodolac: The parent compound, known for its anti-inflammatory and analgesic properties.

Ibuprofen: Another NSAID with similar anti-inflammatory effects but different chemical structure.

Naproxen: A widely used NSAID with a longer half-life compared to Etodolac.

Comparison: 4-Oxo Etodolac is unique in that it is a metabolite of Etodolac and retains some of its pharmacological properties while also exhibiting distinct characteristics. Unlike Ibuprofen and Naproxen, which are primarily used in their original forms, this compound is studied mainly for its potential as an intermediate in the synthesis of new compounds and its unique biological activities .

生物活性

4-Oxo Etodolac is a derivative of etodolac, a nonsteroidal anti-inflammatory drug (NSAID) primarily known for its analgesic and anti-inflammatory properties. This compound has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Etodolac and its derivatives, including this compound, primarily exert their effects through the inhibition of cyclooxygenase-2 (COX-2). This enzyme plays a crucial role in the synthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, etodolac reduces the levels of these inflammatory mediators, thus alleviating pain and inflammation.

Key Findings:

- COX-2 Inhibition : this compound exhibits a stronger inhibitory effect on COX-2 compared to other NSAIDs, which may enhance its anti-inflammatory efficacy .

- Prostate Cancer : Research indicates that etodolac can suppress proliferation and induce apoptosis in prostate cancer cells without affecting normal prostate cells .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Its derivatives have shown promising results in enhancing cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity in K562 Cells

A study evaluated the anti-cancer properties of novel derivatives of etodolac, including this compound. The K562 leukemia cell line was used as a model to assess cell viability and apoptosis.

| Compound | Concentration (μM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|---|

| This compound | 10 | 85 | 15 |

| SGK-205 | 10 | 72 | 35 |

| SGK-216 | 10 | 68 | 40 |

Results indicated that while this compound had some cytotoxic effects, derivatives SGK-205 and SGK-216 significantly outperformed it in terms of both anti-proliferative and apoptotic activities .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of etodolac and its derivatives. Notably, etodolac demonstrated significant activity against gram-positive bacteria.

Study Insights:

- Biofilm Formation Inhibition : Etodolac showed statistically significant inhibition of biofilm formation in Enterococcus faecium, suggesting its potential as an adjuvant agent in antibiotic therapy .

- Limited Effect on Gram-Negatives : The compound had minimal influence on gram-negative bacteria, except for one clinical isolate of Acinetobacter baumannii .

Comparative Analysis with Other NSAIDs

A randomized study compared the effectiveness of etodolac with lornoxicam and diclofenac in treating osteoarthritis. All three NSAIDs provided significant relief from symptoms over a 12-week period.

| Drug | Dosage | Improvement (VAS Score) | Adverse Effects (%) |

|---|---|---|---|

| Etodolac | 400 mg b.i.d | Significant | 10.81 |

| Lornoxicam | 8 mg b.i.d | Significant | 5.4 |

| Diclofenac | 50 mg t.i.d | Significant | 13.5 |

The study concluded that while all drugs were effective, etodolac had a relatively lower incidence of adverse effects compared to diclofenac .

特性

IUPAC Name |

2-(1,8-diethyl-4-oxo-9H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-3-10-6-5-7-11-14-12(19)9-22-17(4-2,8-13(20)21)16(14)18-15(10)11/h5-7,18H,3-4,8-9H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWLARFJUBQIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3=O)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460650 | |

| Record name | 4-Oxo Etodolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111478-86-5 | |

| Record name | 4-Oxo Etodolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。